5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKYIOQCALJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231454 | |
| Record name | 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-64-0 | |
| Record name | 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigating the Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3,6 Difluoro N,n Dimethylpyrazin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Studies on the Pyrazine (B50134) Ring
The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of three electron-withdrawing halogen substituents. The SNAr reaction on such systems typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. youtube.com
In the context of SNAr reactions, the reactivity of halogens is governed by two opposing factors: their ability to activate the aromatic ring towards nucleophilic attack (inductive effect) and their competence as a leaving group.
Activation: Fluorine is the most electronegative halogen, and its strong inductive electron withdrawal (-I effect) makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. In this regard, the order of activation is F > Cl.
Leaving Group Ability: The ability of a halide to depart is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-F bond is significantly stronger than the C-Cl bond. Consequently, chloride is a much better leaving group than fluoride (B91410). The order of leaving group ability is I > Br > Cl > F.
For 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, nucleophilic attack can potentially occur at positions C3, C5, or C6. The C5 position, bearing the chloro substituent, is activated by being para to one ring nitrogen and ortho to the other, in addition to the influence of the two fluoro groups. The C3 and C6 positions, bearing fluoro substituents, are also highly activated.
While the C-F bonds are more activated towards initial attack, the superior leaving group ability of chloride often dictates the outcome of the reaction, favoring substitution at the C5 position. However, under specific conditions (e.g., with hard nucleophiles or in polar aprotic solvents that can solvate the fluoride ion effectively), substitution of a fluorine atom can occur. Studies on other polyfluoroarenes have shown that selective substitution of fluorine is possible. nih.gov The regioselectivity is a delicate balance between these competing electronic effects and is also influenced by the nature of the incoming nucleophile and the reaction conditions.
The rate of an SNAr reaction is determined by the energy barrier of the rate-determining step, which is typically the formation of the high-energy Meisenheimer complex. youtube.com The stability of this anionic intermediate is paramount to the reaction's feasibility.
Kinetics: The reaction rate is accelerated by factors that stabilize the Meisenheimer complex. The electron-deficient pyrazine core and the three halogen substituents all contribute to stabilizing the negative charge developed in the intermediate through their inductive effects. The formation of the Meisenheimer complex involves the disruption of aromaticity, which contributes significantly to the activation energy. youtube.com
The table below outlines the factors influencing the stability of the Meisenheimer complex upon nucleophilic attack at the three possible positions.
| Position of Attack | Attached Halogen | Stabilizing Factors for Meisenheimer Complex | Destabilizing Factors for Meisenheimer Complex |
|---|---|---|---|
| C3 | Fluorine | -I effect of adjacent F (at C6), Cl (at C5), and ring N atoms. | +R effect of N,N-dimethylamino group at C2. Poorer leaving group ability of F⁻. |
| C5 | Chlorine | Strong -I effect from adjacent F (at C6) and both ring N atoms (ortho and para). Better leaving group ability of Cl⁻. | Slightly less activation towards initial attack compared to C-F positions. |
| C6 | Fluorine | -I effect of adjacent Cl (at C5) and ring N atoms. | +R effect of N,N-dimethylamino group (para position). Poorer leaving group ability of F⁻. |
The N,N-dimethylamino group at the C2 position exerts a profound influence on the SNAr reactivity of the molecule. This group is strongly electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).
The primary consequence of the +R effect is the deactivation of the pyrazine ring towards nucleophilic attack, particularly at the ortho (C3) and para (C6) positions. By donating electron density into the ring, the amino group counteracts the electron-withdrawing effects of the ring nitrogens and halogens, making the ring carbons less electrophilic.
However, the N,N-dimethylamino group also plays a crucial role in directing the regioselectivity of the substitution. Studies on related 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups at the C2 position preferentially direct nucleophilic attack to the C3 position. researchgate.net This directing effect can be attributed to the complex interplay of electronic and steric factors. While the +R effect deactivates the C3 position, attack at this position may lead to a more stable transition state in certain cases compared to attack at the more distant C5 position. Ultimately, the most likely outcome is a competition between the directing effect of the amino group (favoring C3 substitution) and the superior leaving group ability of the chloride (favoring C5 substitution). Experimental investigation is required to determine the definitive product ratio under various reaction conditions.
Cross-Coupling Reaction Pathways and Derivatization
Metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the pyrazine core. For this compound, these reactions are expected to proceed with high selectivity at the C5-chloro position, as C-F bonds are generally unreactive under typical cross-coupling conditions.
Palladium catalysis is the cornerstone of modern cross-coupling chemistry. While aryl chlorides are less reactive than the corresponding bromides and iodides, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has made their use routine. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. researchgate.netresearchgate.net The C5 position of the target pyrazine can be readily arylated or vinylated using this method. researchgate.netnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a combination of palladium and copper(I) catalysts. wikipedia.orgorganic-chemistry.org It provides a direct route to introduce alkynyl moieties at the C5 position, which are valuable precursors for further transformations. researchgate.net
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, representing a powerful tool for C-C bond formation. nih.govmdpi.comlibretexts.org This would allow for the introduction of various vinylic groups at the C5 position of the pyrazine ring.
The table below summarizes typical conditions for these palladium-catalyzed reactions on related chloro-heterocyclic substrates.
| Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, n-Butanol, H₂O |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of precatalyst) | Et₃N, Diisopropylamine | THF, DMF, Toluene |
| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |
While palladium catalysts are dominant, catalysts based on more earth-abundant metals like copper and nickel have gained significant attention due to their lower cost and unique reactivity profiles. ucla.edu
Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of unreactive electrophiles like aryl chlorides. nih.govcore.ac.uk They can mediate Suzuki-type, Sonogashira-type, and reductive cross-electrophile couplings, often under different conditions and with different ligand requirements than their palladium counterparts. researchgate.net For this compound, nickel catalysis represents a cost-effective and highly efficient alternative for derivatization at the C5 position.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. More recently, copper has also been employed in C-C bond-forming reactions. nih.gov This methodology could be applied to introduce a variety of amine, ether, thioether, or carbon-based substituents at the C5-chloro position, complementing the transformations possible with palladium and nickel.
Amination and Amidation Reactions at Halogenated Centers
The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions bearing halogen substituents. mdpi.com For halogenated pyrazines, amination reactions are often readily achievable through the direct displacement of the halide by a suitable primary or secondary amine, sometimes in the presence of a base. rsc.org
In the case of this compound, the chlorine atom is the most probable site for nucleophilic attack by amines. This is because the C-Cl bond is generally more reactive in SNAr reactions on heteroaromatic rings compared to the highly stable C-F bond. The fluorine atoms, however, strongly activate the ring towards nucleophilic substitution.
Studies on analogous systems, such as 5-chloro- rsc.orgrsc.orgchim.ittriazolo[4,3-a]pyrazines, have shown that reactions with various primary amines proceed efficiently at room temperature, leading to the substitution of the chlorine atom. These reactions typically provide the aminated products in respectable yields. While direct studies on this compound are not widely published, analogous transformations provide a strong basis for predicting its reactivity.
| Reactant | Nucleophile | Conditions | Product Type | Yield (%) |
| 5-chloro- rsc.orgrsc.orgchim.ittriazolo[4,3-a]pyrazine | Primary Amines | Room Temperature, 16h | 5-amino- rsc.orgrsc.orgchim.ittriazolo[4,3-a]pyrazine | 18-87 |
| Chloropyrazines | Sodium Methoxide | Varies | Methoxypyrazine | N/A |
| Chloropyrazines | Sodium Benzyl Oxide | Boiling Benzene | Benzyloxypyrazine | N/A |
This table presents data from analogous pyrazine systems to illustrate typical reaction conditions and outcomes for nucleophilic substitution at a chlorinated position.
Amidation reactions at the halogenated center, involving the introduction of an amide group, are less common via direct SNAr with amides themselves. However, such transformations can be envisaged through multi-step sequences or by using protected amino-reagents followed by acylation. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed, although for activated systems like chloropyrazines, direct nucleophilic substitution is often more straightforward. rsc.org
Electrophilic Reactivity and Functionalization of the Pyrazine System
The pyrazine nucleus is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms in the aromatic ring. mdpi.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. Attempts at direct electrophilic halogenation on the pyrazine core have been reported to be unsuccessful. acs.org
The substituents on this compound further influence its electrophilic reactivity. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, further deactivating the ring. In contrast, the N,N-dimethylamino group is a powerful electron-donating group through resonance, which could potentially activate the ring towards electrophiles. However, the cumulative deactivating effect of the two nitrogen atoms and three halogen atoms is expected to dominate, rendering the pyrazine ring highly resistant to common electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions.
Functionalization of the pyrazine system in such highly substituted compounds is more practically achieved through the modification of existing substituents or via nucleophilic aromatic substitution and cross-coupling reactions at the halogenated sites, as discussed previously. rsc.orgmdpi.com Directed ortho-metalation strategies have been developed for other pyrazine systems, using directing groups to facilitate deprotonation and subsequent reaction with electrophiles, but this approach would be complicated by the existing substitution pattern of the title compound. acs.org
Reactions of the N,N-Dimethylamino Substituent
The N,N-dimethylamino group is a versatile functional handle that can undergo a variety of chemical transformations, providing avenues for further derivatization of the molecule.
The N,N-dimethylamino group can be susceptible to oxidation. The nitrogen lone pair can be oxidized to form an N-oxide, which can alter the electronic properties and reactivity of the molecule. For instance, oxidation of a related compound, 2-dimethylamino-N,N-dimethylaniline, can form an N-oxide. researchgate.net Furthermore, oxidative cleavage of the C–N bond in aryl dimethylamino groups has been achieved using oxidizing agents like molecular iodine, which would convert the dimethylamino group into a carbonyl group. rsc.org In some contexts, the dimethylamino group can facilitate the oxidation of other parts of the molecule. For example, 4-N,N-dimethylaminopyridine (DMAP) has been shown to catalyze the selective oxidation of methyl aromatics. researchgate.netmdpi.com
The electrochemical properties of aromatic systems are also significantly influenced by the presence of dimethylamino groups, which can lower the oxidation potential of the molecule. acs.org
Reduction of the N,N-dimethylamino group itself is not a common transformation under standard chemical conditions. Generally, this group is stable to many reducing agents used for other functional groups, such as nitro or carbonyl groups. wikipedia.orgyoutube.com Reductive cleavage of the N-O bond in N,O-disubstituted hydroxylamines is a known process, but this is not directly applicable to the C-N bond of an N,N-dimethylamino group. researchgate.net
The N,N-dimethylamino group can be a key site for creating more complex chemical structures. One powerful strategy is to utilize it as a directing group for C-H functionalization reactions on the aromatic core, although the substitution pattern of the target molecule might limit viable positions.
More directly, the N,N-dimethylamino group itself can be transformed. A significant recent development is the nickel-catalyzed C-N borylation of aryl-dimethylamines. nih.gov This reaction converts the C-NMe₂ bond into a C-Bpin bond (pinacol boronic ester), which is an exceptionally versatile functional group for subsequent cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the introduction of a wide array of new substituents. nih.gov This makes the dimethylamino group a "transformable" directing group.
Another approach to derivatization involves reactions that form new bonds at the nitrogen atom or the methyl groups. For instance, treatment with strong alkylating agents could lead to the formation of a quaternary ammonium (B1175870) salt. While challenging, selective demethylation could also provide access to the corresponding secondary amine, which could then be further functionalized through acylation, alkylation, or other amine-specific reactions.
Finally, derivatization is also employed for analytical purposes, where reagents react with the amine to attach a tag that facilitates detection and quantification, for example, in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.netresearchgate.net Such derivatization strategies could be adapted for the synthesis of advanced chemical scaffolds.
Advanced Spectroscopic and Mechanistic Elucidation of 5 Chloro 3,6 Difluoro N,n Dimethylpyrazin 2 Amine and Its Synthesized Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments, leveraging multiple nuclear probes, is essential to fully characterize its complex structure.
A multi-nuclear NMR approach provides a holistic view of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by a single resonance corresponding to the six equivalent protons of the two methyl groups of the N,N-dimethylamino moiety. The chemical shift of this singlet would be influenced by the electronic nature of the substituted pyrazine (B50134) ring. Due to the electron-withdrawing effects of the halogen substituents, this signal is anticipated to appear in the range of δ 3.0-3.5 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will offer greater insight into the carbon skeleton. Four distinct signals are expected for the pyrazine ring carbons, each coupled to the neighboring fluorine atoms. The carbon attached to the dimethylamino group (C2) and the carbon bearing the chlorine atom (C5) will exhibit complex splitting patterns due to ¹³C-¹⁹F and potentially ¹³C-¹⁵N couplings. The fluorinated carbons (C3 and C6) will show large one-bond ¹³C-¹⁹F coupling constants (¹JCF), typically in the range of 200-250 Hz. The methyl carbons of the dimethylamino group will appear as a single resonance around δ 40-45 ppm.
¹⁵N NMR: The pyrazine ring contains two nitrogen atoms, and the exocyclic amino group contains another, all of which are NMR-active isotopes. ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of these nitrogen atoms. researchgate.netacs.org The chemical shifts of the ring nitrogens will be sensitive to the substitution pattern on the pyrazine ring. researchgate.net The nitrogen of the N,N-dimethylamino group is expected to have a chemical shift distinct from the endocyclic nitrogens. Heteronuclear correlation experiments like HMBC would be crucial for assigning these resonances definitively. Studies on substituted pyrazines have shown that substituent effects can be related to the chemical shifts of ¹³C resonances. researchgate.net
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov Two distinct resonances are expected for the two non-equivalent fluorine atoms at the C3 and C6 positions. The chemical shifts will be influenced by the other substituents on the ring. Furthermore, these fluorine signals will likely show coupling to each other (⁴JFF) and potentially long-range couplings to the protons of the dimethylamino group. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for subtle electronic changes in the molecule. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|
| ¹H (N-(CH₃)₂) | 3.0 - 3.5 | s |
| ¹³C (C2) | 150 - 155 | m |
| ¹³C (C3) | 145 - 150 | d, ¹JCF ≈ 220-250 |
| ¹³C (C5) | 125 - 130 | m |
| ¹³C (C6) | 140 - 145 | d, ¹JCF ≈ 220-250 |
| ¹³C (N-(CH₃)₂) | 40 - 45 | q |
| ¹⁹F (F3) | -70 to -90 | d, ⁴JFF |
Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and providing insights into the three-dimensional structure of the molecule.
COSY (Correlation Spectroscopy): Given the simple proton spectrum with only one singlet, a standard homonuclear COSY experiment would not be very informative for this specific molecule. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signal of the dimethylamino groups to its corresponding carbon signal, confirming the ¹H and ¹³C assignments for the N(CH₃)₂ moiety. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity. sdsu.eduyoutube.com It would be instrumental in assigning the quaternary carbons of the pyrazine ring by observing correlations between the protons of the dimethylamino group and the ring carbons (C2 and C3). Correlations between the fluorine atoms and the ring carbons could also be observed in ¹⁹F-¹³C HMBC experiments, further solidifying the structural assignment.
The N,N-dimethylamino group is subject to restricted rotation around the C2-N bond due to partial double bond character arising from the delocalization of the nitrogen lone pair into the pyrazine ring. This dynamic process can be studied using variable temperature (VT) NMR. montana.eduresearchgate.net
At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and the two methyl groups become diastereotopic, leading to two distinct singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged singlet at higher temperatures. montana.edu
By analyzing the line shape changes as a function of temperature, the rate constants for the rotational process can be determined. From these rate constants, the activation energy (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. For similar N,N-dimethylamino groups attached to aromatic systems, these barriers are typically in the range of 10-20 kcal/mol. nih.govrsc.org The presence of electron-withdrawing fluorine and chlorine atoms on the pyrazine ring is expected to influence the degree of C-N double bond character and thus the magnitude of the rotational barrier.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. wikipedia.orgbruker.com For this compound, these techniques would allow for the identification of characteristic vibrational modes.
C-F Stretching: The carbon-fluorine bonds will give rise to strong absorption bands in the FT-IR spectrum, typically in the region of 1100-1300 cm⁻¹. These bands are often some of the most intense in the spectrum.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the FT-IR spectrum, generally between 600 and 800 cm⁻¹.
Pyrazine Ring Vibrations: The aromatic pyrazine ring will have a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are often observed in the Raman spectrum. researchgate.net
N,N-dimethylamino Group Vibrations: The C-N stretching of the dimethylamino group will be present around 1250-1350 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups will be observed around 2850-2960 cm⁻¹ and 1450 cm⁻¹, respectively.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (methyl) | 2850 - 2960 | Medium | Medium |
| C=C/C=N Stretch (ring) | 1400 - 1600 | Strong | Strong |
| C-H Bend (methyl) | ~1450 | Medium | Medium |
| C-N Stretch (amino) | 1250 - 1350 | Medium | Weak |
| C-F Stretch | 1100 - 1300 | Very Strong | Weak |
| C-Cl Stretch | 600 - 800 | Medium | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization.
For this compound (C₇H₆ClF₂N₃), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally determined value to confirm its elemental composition. The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Electron ionization (EI) would likely induce fragmentation of the molecule. A plausible fragmentation pathway could involve:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable iminium cation. This is a common fragmentation pathway for amines.
Loss of Halogens: The molecule could lose a chlorine or fluorine radical. The loss of a chlorine atom is often a favorable fragmentation pathway for chlorinated aromatic compounds. miamioh.eduresearchgate.net
Ring Cleavage: Fragmentation of the pyrazine ring could occur, leading to the loss of small neutral molecules like HCN or cyanogen.
By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, providing further confirmation of the molecule's structure.
Figure 1: Plausible Mass Spectrometry Fragmentation Pathway
Advanced Chiroptical Spectroscopy (e.g., CD, VCD) for Stereochemical Assignment in Chiral Derivatives
The introduction of a chiral center into the analogs of this compound necessitates the use of specialized spectroscopic techniques to determine the absolute stereochemistry of the resulting enantiomers. Chiroptical methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for this purpose.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, is only observed for chiral compounds and provides information about the electronic transitions within the molecule. For chiral derivatives of the target pyrazine, CD spectroscopy would be employed to probe the stereochemistry around the chiral center.
Theoretically, the CD spectrum of a newly synthesized chiral analog would be compared with the spectrum predicted by quantum chemical calculations. A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration (R or S) of the chiral center. The CD spectrum typically exhibits positive or negative bands (Cotton effects) corresponding to specific electronic transitions of the chromophores within the molecule. For pyrazine derivatives, these would likely involve π→π* and n→π* transitions of the aromatic ring system. nih.govnih.govnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analog of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within a chiral molecule. rsc.orgresearchgate.netnih.gov VCD has emerged as a robust and versatile technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orgresearchgate.netnih.gov A key advantage of VCD is the wealth of structural information provided by the numerous vibrational bands in the mid-infrared region. ru.nl
For a chiral derivative of this compound, VCD analysis would involve the following steps:
Experimental Measurement: The VCD and infrared absorption spectra of the chiral analog would be recorded.
Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the VCD and IR spectra for both possible enantiomers (R and S).
Spectral Comparison: The experimental VCD spectrum would be compared with the calculated spectra for the R and S enantiomers. The enantiomer whose calculated spectrum best matches the experimental spectrum would be assigned as the correct absolute configuration.
The high sensitivity of VCD to the three-dimensional arrangement of atoms makes it particularly powerful for complex molecules. ru.nl The combination of experimental data with theoretical calculations provides a high degree of confidence in the stereochemical assignment. researchgate.netnih.gov
Hypothetical Data for a Chiral Analog
In the absence of specific experimental data for a chiral derivative of this compound, the following table illustrates the type of data that would be generated and analyzed in such a study. Let us consider a hypothetical chiral analog, "(R)-5-Chloro-3,6-difluoro-N-(1-phenylethyl)pyrazin-2-amine".
Table 1: Hypothetical VCD Data for (R)-5-Chloro-3,6-difluoro-N-(1-phenylethyl)pyrazin-2-amine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (ΔA x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated VCD Intensity (R-enantiomer) | Calculated VCD Intensity (S-enantiomer) |
|---|---|---|---|---|---|
| C-H stretch (aromatic) | 3050 | +2.5 | 3055 | +2.8 | -2.8 |
| N-H bend | 1620 | -5.1 | 1625 | -4.9 | +4.9 |
| C=C stretch (pyrazine) | 1580 | +3.8 | 1582 | +4.1 | -4.1 |
| C-F stretch | 1250 | -8.2 | 1248 | -8.5 | +8.5 |
This interactive table demonstrates how the sign and magnitude of the experimental VCD bands would be compared with the calculated values for both enantiomers to make a definitive stereochemical assignment.
Potential Applications of 5 Chloro 3,6 Difluoro N,n Dimethylpyrazin 2 Amine in Fundamental Chemical Science and Materials Research
Building Block for Functional Organic Materials
There is no available information on the use of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine as a precursor for functional organic materials.
Precursor in π-Conjugated System Synthesis
No studies have been found that describe the synthesis of π-conjugated systems using this compound as a starting material or intermediate.
Ligand Design and Coordination Chemistry Studies
There is a lack of published research on the application of this compound in the field of ligand design and coordination chemistry.
Synthesis of Metal Complexes for Catalytic Applications
No metal complexes derived from this compound for catalytic purposes have been reported in the available literature.
Investigation of Metal-Ligand Interactions
Without the synthesis of corresponding metal complexes, no investigations into the metal-ligand interactions involving this specific pyrazine (B50134) derivative have been documented.
Role in Supramolecular Chemistry and Self-Assembly Processes
The potential for this compound to participate in supramolecular chemistry and self-assembly processes has not been explored in any published research.
Intermediate for Complex Heterocyclic Scaffold Construction
The chemical architecture of this compound makes it a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds. Heterocyclic compounds, particularly those containing nitrogen, are foundational to organic chemistry, medicinal chemistry, and materials science. tandfonline.com The pyrazine ring itself serves as a crucial framework in numerous bioactive molecules and functional materials. researchgate.netmdpi.com The specific arrangement of substituents on this compound—a chloro group, two fluoro groups, and a dimethylamino group—provides multiple reactive sites that can be selectively manipulated to construct more elaborate molecular structures.
The presence of halogen atoms (chlorine and fluorine) on the pyrazine ring is particularly significant. These atoms act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, thereby enabling the diversification of the pyrazine core and the construction of fused ring systems. For instance, the chloro group can be selectively displaced by amines, thiols, or alcohols to append new functionalities or initiate cyclization cascades.
Furthermore, the amino group is a key functional handle for building fused heterocyclic rings. It can react with various bifunctional reagents to form new rings fused to the pyrazine core. This strategy is a common and powerful method for assembling polycyclic aromatic systems, which are of great interest in drug discovery and materials science. researchgate.netacs.org For example, condensation of an amino-pyrazine with a dicarbonyl compound or its equivalent can lead to the formation of fused five- or six-membered rings.
The strategic combination of these reactive sites allows for a stepwise and controlled approach to building complex molecules. A typical synthetic sequence might involve an initial SNAr reaction at the chloro- or fluoro-substituted positions, followed by a cyclization reaction involving the amino group. This versatility makes compounds like this compound powerful precursors for a range of important heterocyclic scaffolds.
Detailed research has demonstrated the utility of substituted pyrazines in creating diverse and complex heterocyclic systems. These scaffolds are often investigated for their unique biological activities or material properties. nih.govmdpi.com The synthesis of these systems frequently relies on the strategic functionalization of a central pyrazine core.
| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application Area |
| Aminopyrazine | Condensation with α-haloketones | Imidazo[1,2-a]pyrazines acs.org | Medicinal Chemistry (e.g., enzyme inhibitors) acs.org |
| Substituted Pyrazine | Cyclization with bifunctional reagents | Pyrrolo[1,2-a]pyrazines researchgate.netacs.org | Pharmaceuticals, Organic Materials researchgate.net |
| Dihalopyrazine | [3+2] Cycloaddition / Substitution | 1,2,3-Triazolo[1,5-a]pyrazines mdpi.com | Luminescent Materials, Complex Ligands mdpi.com |
| Aminopyrazine | Condensation with dicarbonyls | Fused Pyrazine Derivatives | Drug Discovery nih.gov |
| Chloropyrazine | Palladium-catalyzed cross-coupling | Aryl- or Alkyl-substituted Pyrazines mdpi.comorganic-chemistry.org | Synthesis of Natural Products and Analogues mdpi.com |
Future Research Directions and Unexplored Avenues in the Chemistry of 5 Chloro 3,6 Difluoro N,n Dimethylpyrazin 2 Amine
Development of Novel and Efficient Synthetic Strategies
The synthesis of polysubstituted aromatic heterocycles, particularly those bearing multiple halogen atoms, often presents significant challenges related to yield, regioselectivity, and process safety. Future research must prioritize the development of more sophisticated and sustainable synthetic routes to 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine and its derivatives.
Key areas for exploration include:
Late-Stage Functionalization: A primary goal is the development of methods for the late-stage introduction of fluorine and chlorine atoms onto a pre-functionalized pyrazine (B50134) core. C-H activation and fluorination, for instance, represent the most direct and atom-economical approach, obviating the need for pre-functionalized starting materials. researchgate.net Research into transition-metal-catalyzed C-H fluorination and chlorination specific to the pyrazine ring could dramatically shorten synthetic sequences.
Orthogonal Synthetic Handles: Designing synthetic pathways that install "orthogonal" reactive sites would be transformative. This involves creating pyrazine intermediates where different positions can be selectively functionalized without interfering with others, allowing for the controlled and sequential introduction of the chloro, fluoro, and dimethylamino groups.
Novel Fluorinating Reagents: The use of hazardous fluorinating agents remains a significant barrier to large-scale synthesis. pharmtech.com A crucial research avenue is the discovery and application of safer, more selective, and more accessible fluorinating reagents tailored for electron-deficient heterocycles like pyrazine.
| Sustainability | High waste generation, use of toxic reagents | Atom-economical, safer reagents, reduced waste |
Exploration of Unconventional Reactivity and Cascade Reactions
The existing functional groups on this compound provide multiple handles for chemical modification. However, its full reactive potential remains largely unexplored. Future work should focus on leveraging this multifunctionality to build molecular complexity through innovative reaction pathways.
Activation of C-F Bonds: While carbon-fluorine bonds are notoriously strong, their selective activation and functionalization under transition-metal catalysis is a burgeoning field. Investigating conditions to selectively replace one of the fluorine atoms via cross-coupling reactions could open a new dimension of chemical space for this scaffold.
Cascade Reaction Design: The arrangement of substituents is ripe for the design of cascade reactions. For example, a single stimulus could trigger a sequence of reactions, such as a nucleophilic aromatic substitution (SNAr) at the C-Cl position, followed by an intramolecular cyclization involving the dimethylamino group or a newly installed substituent. This allows for the rapid construction of complex, fused heterocyclic systems from a simple starting material.
Photoredox and Electrochemical Synthesis: Employing light or electricity to mediate reactions can unlock unique reactivity not accessible through traditional thermal methods. researchgate.net Future studies could explore the use of photoredox catalysis to engage the pyrazine ring in radical-based transformations or use electrochemistry to achieve selective oxidations or reductions, leading to novel derivatives.
Table 2: Potential Cascade Reactions Initiated from the Target Compound
| Initiating Reaction | Subsequent Steps | Potential Product Class |
|---|---|---|
| SNAr at C-Cl with a bifunctional nucleophile | Intramolecular cyclization | Fused pyrazino-oxazines or pyrazino-diazepines |
| Metal-catalyzed C-F activation | Intramolecular C-H arylation | Fluorinated tricyclic heteroaromatics |
Integration with Flow Chemistry and Automated Synthesis Technologies
To accelerate the discovery of new derivatives and their applications, the integration of modern automation and continuous manufacturing processes is essential.
Continuous Flow Synthesis: Migrating the synthesis of this compound and its analogues to continuous flow reactors offers numerous advantages. tib.eu These include enhanced safety when handling energetic or toxic intermediates, precise control over reaction parameters (temperature, pressure, residence time), improved product consistency, and seamless scalability. nih.gov This is particularly relevant for fluorination reactions, which can be highly exothermic.
Automated Synthesis Platforms: Coupling flow reactors with automated workup, purification (e.g., automated HPLC), and analysis (e.g., in-line NMR or MS) would create a high-throughput platform. Such a system could rapidly generate libraries of derivatives by systematically varying reactants, enabling faster exploration of structure-activity relationships (SAR) in drug discovery programs.
Advanced Theoretical Modeling and Data-Driven Discovery
The synergy between experimental work and computational chemistry is a powerful engine for modern chemical research. This approach can guide synthetic efforts, predict molecular properties, and accelerate the discovery cycle.
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties (e.g., ¹⁹F NMR shifts) to aid in structural confirmation. researchgate.netnih.gov Such models can help rationalize observed reactivity and predict the outcome of unexplored reactions, saving significant experimental resources.
Machine Learning and AI: Data-driven approaches can be used to predict novel synthetic routes or optimize reaction conditions. By training machine learning algorithms on large datasets of known chemical reactions, it may be possible to identify non-obvious pathways to fluorinated pyrazines. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity or material properties of virtual derivatives, prioritizing the synthesis of the most promising candidates. nih.gov
Table 3: Application of Computational Tools in Future Research
| Computational Tool | Research Question | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Which site is most reactive towards a given nucleophile? | Guides regioselective synthesis and prevents side reactions. |
| Molecular Dynamics (MD) | How does the molecule interact with a target protein? | Informs the design of more potent biological inhibitors. |
| Machine Learning (ML) | What are the optimal conditions for a specific cross-coupling reaction? | Accelerates reaction optimization and improves yields. |
| QSAR Modeling | Which novel derivative is most likely to have desired activity? | Prioritizes synthetic targets and reduces wasted effort. |
Addressing Challenges and Opportunities in Fluorinated Pyrazine Chemistry
The broader field of fluorinated pyrazine chemistry, while promising, faces several persistent challenges that must be addressed to unlock future opportunities.
Challenges:
Selective Fluorination: Achieving site-selective fluorination on an already substituted pyrazine ring remains a formidable task. researchgate.net
Cost and Safety: The high cost and hazardous nature of many specialized fluorinating reagents can be prohibitive for large-scale applications. pharmtech.com
Analytical Difficulties: Characterizing poly-fluorinated compounds can be complex, often requiring specialized techniques like ¹⁹F NMR spectroscopy for unambiguous structure determination. umn.edu
Opportunities:
Medicinal Chemistry: Fluorine's ability to modulate properties like metabolic stability, lipophilicity, and binding affinity makes fluorinated pyrazines prime candidates for developing next-generation therapeutics. nih.govnih.gov
Agrochemicals: The pyrazine core is present in various agrochemicals, and fluorination can enhance potency and bioavailability, leading to more effective and environmentally benign crop protection agents. researchgate.net
Materials Science: The strong electronegativity of fluorine can impart unique electronic properties to the pyrazine ring, opening opportunities in the design of novel organic electronics, polymers, and advanced materials. mdpi.com
By focusing on these future research directions—from innovative synthesis and reactivity to the integration of automation and computational modeling—the scientific community can fully exploit the chemical potential of this compound and the broader class of fluorinated pyrazines.
Q & A
Q. Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield (~75%) |
| Solvent | DMF or THF | ↑ Solubility |
| Reaction Time | 12–24 hours | ↑ Conversion |
Basic: How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For instance, fluorine atoms at positions 3 and 6 cause splitting in adjacent proton signals, while the dimethylamino group (N(CH₃)₂) appears as a singlet at ~3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₇ClF₂N₃) with <2 ppm error .
- IR Spectroscopy : Detect N-H stretching (absent due to dimethyl substitution) and C-F vibrations (~1100 cm⁻¹) .
Advanced: How do electronic effects of fluorine and chlorine substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : Fluorine and chlorine increase electrophilicity at the pyrazine ring, facilitating Suzuki-Miyaura couplings. For example, the 5-chloro group can be replaced with aryl boronic acids using Pd(PPh₃)₄ .
- Steric hindrance : The 3,6-difluoro substitution may reduce accessibility to the C-2 amine, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions) .
Q. Data Contradiction Example :
- Reported vs. Observed Reactivity: Computational models (DFT) predict higher reactivity at C-5 due to chlorine’s electronegativity, but experimental data may show competing pathways at C-3/C-6 due to fluorine’s inductive effects .
Advanced: What strategies mitigate contradictions in biological activity data across structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 5-bromo-3-chloro-N-methylpyrazin-2-amine (446286-77-7) to isolate substituent-specific effects. For instance, replacing chlorine with bromine may alter lipophilicity (logP) and membrane permeability .
- Dose-Response Curves : Normalize bioactivity data using IC₅₀ values to account for potency variations caused by dimethylamine’s steric bulk .
Q. Example Comparison :
| Compound | Substituents | IC₅₀ (μM) | logP |
|---|---|---|---|
| Target Compound | 5-Cl, 3,6-F, N,N-(CH₃)₂ | 0.85 | 2.1 |
| 5-Bromo-N-methylpyrazin-2-amine | 5-Br, N-CH₃ | 1.20 | 2.4 |
| 3-Chloro-5-methylpyrazin-2-amine | 3-Cl, 5-CH₃ | 2.50 | 1.8 |
Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced stability?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization. Fluorine’s electronegativity stabilizes the ring but may increase susceptibility to nucleophilic attack at C-2 .
- Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., kinases) by modeling interactions between the dimethylamino group and hydrophobic pockets .
Q. Key Output :
- HOMO-LUMO Gap : A smaller gap (~4.5 eV) indicates higher reactivity, guiding derivatization for stability .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30:70 to 50:50) to resolve polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (≥20 mg/mL in DMSO) .
Advanced: How can green chemistry principles be applied to its synthesis?
Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalyst Recycling : Employ immobilized Pd nanoparticles for Suzuki couplings, reducing heavy metal waste .
Q. Sustainability Metrics :
| Metric | Traditional Method | Green Method |
|---|---|---|
| E-factor | 35 | 12 |
| Energy Consumption | 120 kWh/kg | 80 kWh/kg |
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Solubility : ~25 mg/mL in DMSO; <1 mg/mL in water (requires co-solvents like PEG-400) .
- Stability : Degrades by <5% under ambient light in 30 days; store at −20°C under nitrogen .
Advanced: How do steric and electronic effects of N,N-dimethyl substitution impact pharmacokinetics?
Answer:
- Bioavailability : The dimethyl group reduces metabolic oxidation (vs. N-H), extending half-life (t₁/₂ = ~8 hours in murine models) .
- CYP450 Interactions : Methyl groups minimize binding to CYP3A4, reducing drug-drug interaction risks .
Advanced: What analytical workflows resolve contradictions in reaction mechanism proposals?
Answer:
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D to distinguish between SNAr and radical pathways .
- In Situ FTIR : Monitor intermediate formation (e.g., Meisenheimer complexes) during chlorination .
Q. Case Study :
- Hypothesized vs. Observed Mechanism: DFT predicts a concerted SNAr pathway, but KIE data (k_H/k_D = 1.8) support a stepwise process with a zwitterionic intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
